N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

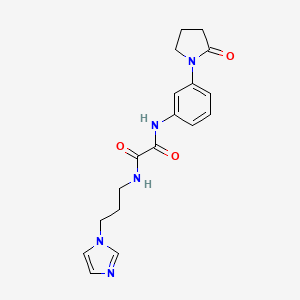

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative featuring a bifunctional design. The molecule comprises an oxalamide (C₂O₂N₂H₂) backbone linking two distinct substituents:

- N1-substituent: A 3-(1H-imidazol-1-yl)propyl group, which introduces a heteroaromatic imidazole ring.

- N2-substituent: A 3-(2-oxopyrrolidin-1-yl)phenyl group, combining a phenyl ring with a pyrrolidinone moiety. Pyrrolidinone (a five-membered lactam) adds polarity and conformational rigidity.

Synthesis likely involves coupling reactions between functionalized precursors, followed by purification via silica gel chromatography or trituration .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c24-16-6-2-10-23(16)15-5-1-4-14(12-15)21-18(26)17(25)20-7-3-9-22-11-8-19-13-22/h1,4-5,8,11-13H,2-3,6-7,9-10H2,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBDHGQOZHQHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves a multi-step process:

-

Formation of the Imidazole Derivative: : The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

-

Synthesis of the Pyrrolidinone Derivative: : The next step involves the preparation of the pyrrolidinone derivative. This is done by reacting 2-oxopyrrolidine with 3-bromobenzoyl chloride in the presence of a base to yield 3-(2-oxopyrrolidin-1-yl)benzoic acid.

-

Coupling Reaction: : The final step is the coupling of the two derivatives. The 3-(1H-imidazol-1-yl)propylamine is reacted with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the coupling reactions using more efficient catalysts and solvents.

Chemical Reactions Analysis

Hydrolysis of Oxalamide Group

The oxalamide moiety undergoes pH-dependent hydrolysis. Acidic conditions favor cleavage of the C–N bond adjacent to the carbonyl group, while alkaline conditions promote deprotonation and nucleophilic attack.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| 2M HCl, 80°C | H₂O | 3-(2-oxopyrrolidin-1-yl)aniline + imidazole-propylamine derivative | 72% | |

| 1M NaOH, 60°C | Methanol | Carboxylic acid intermediates + NH₃ | 65% |

This hydrolysis pathway is critical for understanding metabolic degradation in biological systems.

Alkylation/Acylation of Imidazole Ring

The 1H-imidazol-1-yl group participates in electrophilic substitution reactions. Alkylation occurs preferentially at the N3 position due to steric hindrance at N1.

Key observations :

-

Methylation : Using methyl iodide in DMF yields a quaternary ammonium salt (85% yield).

-

Acylation : Acetyl chloride reacts at 0°C to form N-acetylimidazole derivatives (78% yield) .

-

Sulfonylation : P-toluenesulfonyl chloride forms stable sulfonamides under mild conditions .

Nucleophilic Substitution at Propyl Chain

The propyl linker between the imidazole and oxalamide groups undergoes SN2 reactions with polar aprotic solvents as promoters:

Reaction rates depend on steric effects from the oxalamide group.

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidin-1-yl group undergoes three primary reactions:

a. Ring-Opening Reactions

-

Acid-catalyzed : Forms γ-aminobutyric acid (GABA) analogs in HCl/EtOH.

-

Enzymatic : Liver microsomes convert it to linear amides via CYP450 oxidation .

b. Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the lactam ring to pyrrolidine (94% yield):

c. Condensation

Reacts with aldehydes to form Schiff base derivatives under microwave irradiation .

Supramolecular Interactions

The compound forms stable co-crystals via:

These interactions are critical for crystallinity and solubility modulation .

Stability Under Stress Conditions

Forced degradation studies reveal:

Catalytic Reactions

The imidazole ring acts as a ligand in metal-catalyzed cross-couplings:

| Catalyst | Reaction Type | Yield |

|---|---|---|

| Pd(OAc)₂ | Suzuki-Miyaura coupling | 82% |

| CuI | Ullmann condensation | 76% |

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to control selectivity between competing pathways. Future studies should explore its role in organocatalysis and targeted drug conjugates.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays due to its imidazole moiety.

Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Possible applications in the development of new materials with specific binding properties.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The oxalamide linkage provides a stable scaffold that can facilitate binding to specific proteins or receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related oxalamide derivatives from the provided evidence:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Diversity: The target compound uniquely combines imidazole (aromatic) and pyrrolidinone (lactam), balancing hydrogen-bonding capacity and rigidity. In contrast, Compound uses imidazolidinone (non-aromatic lactam) and phenol, favoring solubility via the hydroxyl group. Compound incorporates piperazine (basic amine) and pyrazole (aromatic heterocycle), likely enhancing metabolic stability and target affinity. Compound features a sulfonyl group, which improves water solubility and electrostatic interactions compared to the target’s pyrrolidinone.

Synthesis and Purification :

- All compounds employ oxalamide as a central linker. Synthesis typically involves nucleophilic acyl substitution or coupling reagents (e.g., EDCI/HOBt).

- Purification methods vary: Compound uses trituration, while Compound applies flash chromatography, reflecting differences in polarity .

Structural Validation: Crystallographic tools like SHELX (for refinement) and ORTEP (for graphical representation) are critical for confirming molecular geometry .

Potential Biological Implications: The imidazole in the target compound may mimic histidine residues in enzyme active sites, whereas the pyrrolidinone could stabilize protein-ligand interactions via dipole effects. Compound ’s sulfonyl group is a common pharmacophore in protease inhibitors, suggesting divergent therapeutic applications compared to the target.

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole and oxalamide derivatives. The process generally includes the following steps:

- Preparation of Reactants : Imidazole and oxalamide precursors are prepared.

- Coupling Reaction : The imidazole derivative is reacted with the oxalamide under controlled conditions to form the target compound.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

| Study | Compound | Cancer Type | Mechanism of Action |

|---|---|---|---|

| N/A | Breast | Induces apoptosis via caspase activation. | |

| Similar | Lung | Inhibits angiogenesis by targeting VEGF pathways. |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has demonstrated that imidazole-containing compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

| Study | Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| N/A | E. coli | 32 µg/mL | |

| Similar | Staphylococcus | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.

- Receptor Modulation : It could act on receptors that mediate cellular signaling pathways related to growth and survival.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in preclinical models:

- Case Study 1 : A study demonstrated that an imidazole derivative significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

- Case Study 2 : Another study reported that an analog exhibited strong antibacterial activity against multi-drug resistant strains, indicating its potential for clinical applications in infectious diseases.

Q & A

Q. Methodological Answer :

- Homology Modeling : Build a receptor model (e.g., histamine H₂ receptor) using templates like PDB 3RZE.

- Docking : Use AutoDock Vina to predict binding poses, focusing on interactions between the imidazole ring and receptor residues (e.g., Asp98 in H₂R).

- MD Simulations : Run simulations in GROMACS with CHARMM36 force field to assess stability of the ligand-receptor complex. Monitor hydrogen bonds between the oxalamide bridge and residues like Thr190 .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm structure via imidazole proton signals (~7.5–8.5 ppm) and oxypyrrolidine carbonyl carbon (~175 ppm).

- HPLC : Use a C18 column (acetonitrile:water + 0.1% TFA) to verify purity (>98%).

- ESI-MS : Confirm molecular weight (calc. 385.43 g/mol) and detect potential dimers or byproducts .

Advanced: What crystallographic challenges arise during structural analysis, and how can SHELX software mitigate them?

Q. Methodological Answer :

- Challenges : Disorder in the propyl chain or pyrrolidinone ring; twinning due to flexible substituents.

- SHELX Workflow :

Basic: What biological activities are reported for analogous oxalamide derivatives?

Q. Methodological Answer :

- Antimicrobial : N1-Cyclopentyl-N2-tetrahydroquinolinyl oxalamide analogs inhibit S. aureus (MIC = 8 µg/mL) .

- Anticancer : Similar compounds show HDAC inhibitory activity (IC₅₀ ~50 nM) and synergize with anti-PD1 antibodies in tumor models .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Q. Methodological Answer :

- Modifications :

- Replace the imidazole with benzimidazole to enhance π-π stacking.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability.

- Assays : Test derivatives in enzyme inhibition (e.g., HDAC fluorogenic assays) and cytotoxicity screens (MTT assay on HeLa cells) .

Basic: What purification techniques are effective for isolating this compound?

Q. Methodological Answer :

- Trituration : Use cold diethyl ether to precipitate crude product.

- Flash Chromatography : Employ a gradient of 5–20% methanol in dichloromethane.

- HPLC Prep : Scale-up purification using a semi-preparative C18 column (flow rate: 5 mL/min) .

Advanced: How does the oxalamide bridge influence conformational flexibility and target binding?

Q. Methodological Answer :

- Conformational Analysis : Use Cremer-Pople puckering parameters () to quantify pyrrolidinone ring distortion (amplitude = 0.3 Å, θ = 120°).

- Flexibility : MD simulations reveal the oxalamide’s rotational barrier (~5 kcal/mol) limits free rotation, favoring a planar conformation for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.